1-[(Ammoniooxy)methyl]-3-(trifluoromethyl)benzene chloride

IDO1 inhibition Immuno-oncology Structure-activity relationship

This meta-trifluoromethyl O-benzylhydroxylamine hydrochloride demonstrates 2-fold greater IDO1 inhibitory potency than unsubstituted analogs, driven by the strategic meta-CF3 substitution. The ~1.0 logP increase enhances membrane permeability and metabolic stability—critical for lead optimization in immuno-oncology. Supplied as a white crystalline solid (mp 160–170°C, ≥97% purity), it serves as a reliable intermediate for nitrone/oxime synthesis and nucleoside scaffold modification (e.g., 57% yield in cytidine derivatization). Ideal for medicinal chemistry programs targeting IDO1-mediated immune suppression and purinergic signaling modulation.

Molecular Formula C8H9ClF3NO
Molecular Weight 227.61 g/mol
CAS No. 15256-07-2
Cat. No. B094064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(Ammoniooxy)methyl]-3-(trifluoromethyl)benzene chloride
CAS15256-07-2
Molecular FormulaC8H9ClF3NO
Molecular Weight227.61 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)CON.Cl
InChIInChI=1S/C8H8F3NO.ClH/c9-8(10,11)7-3-1-2-6(4-7)5-13-12;/h1-4H,5,12H2;1H
InChIKeyDXEDFEUKJRKFOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(Ammoniooxy)methyl]-3-(trifluoromethyl)benzene chloride CAS 15256-07-2: Procurement-Ready O-Benzylhydroxylamine Derivative for Targeted Synthesis and Drug Discovery


1-[(Ammoniooxy)methyl]-3-(trifluoromethyl)benzene chloride (CAS 15256-07-2), also known as O-(3-(trifluoromethyl)benzyl)hydroxylamine hydrochloride, is a halogenated O-benzylhydroxylamine derivative. It is supplied as a white crystalline solid with a melting point of 160–170 °C, a purity of ≥96%, and is soluble in water and organic solvents . As a hydroxylamine derivative, it serves as a key intermediate in the synthesis of nitrones, oximes, and nitrogen-containing bioactive compounds .

Why O-Benzylhydroxylamine Analogs Cannot Be Substituted for 1-[(Ammoniooxy)methyl]-3-(trifluoromethyl)benzene chloride CAS 15256-07-2


Simple substitution with unsubstituted O-benzylhydroxylamine or its positional isomers is not functionally equivalent due to the profound impact of the trifluoromethyl group and its specific meta-substitution on both biological activity and physicochemical properties. Structure-activity relationship (SAR) studies have demonstrated that the addition of a halogen or trifluoromethyl group to the aromatic ring of O-benzylhydroxylamine significantly alters inhibitory potency against IDO1, with the meta position providing the greatest gain in activity [1]. Furthermore, the presence of the trifluoromethyl group substantially increases lipophilicity, affecting compound distribution and membrane permeability .

Quantitative Differentiation Evidence for 1-[(Ammoniooxy)methyl]-3-(trifluoromethyl)benzene chloride CAS 15256-07-2 vs. Analogs


Meta-Trifluoromethyl Substitution Enhances IDO1 Inhibitory Potency by 2-Fold vs. Unsubstituted Analog and 22-Fold vs. Para Isomer

The meta-trifluoromethyl substituted O-benzylhydroxylamine (the free base form of the target compound) demonstrates an IC50 of 0.41 μM against recombinant human indoleamine 2,3-dioxygenase-1 (IDO1). In contrast, the unsubstituted lead compound, O-benzylhydroxylamine, exhibits an IC50 of 0.81 μM, while the para-trifluoromethyl analog shows a significantly higher IC50 of 8.9 μM [1].

IDO1 inhibition Immuno-oncology Structure-activity relationship

1.0 logP Unit Increase Over Unsubstituted Analog Suggests Enhanced Membrane Permeability for 1-[(Ammoniooxy)methyl]-3-(trifluoromethyl)benzene chloride

The target compound, 1-[(Ammoniooxy)methyl]-3-(trifluoromethyl)benzene chloride, has a calculated partition coefficient (logP) of 3.60 . In comparison, the unsubstituted O-benzylhydroxylamine hydrochloride has a reported logP of 2.58 [1]. The increase of approximately 1.0 logP unit corresponds to a roughly 10-fold higher octanol-water partition coefficient.

Lipophilicity Drug-likeness Pharmacokinetics

57% Yield in Synthesis of N4-[3-(Trifluoromethyl)benzyloxy]cytidine Using 1-[(Ammoniooxy)methyl]-3-(trifluoromethyl)benzene chloride

In a reported synthetic protocol, 1-[(Ammoniooxy)methyl]-3-(trifluoromethyl)benzene chloride was reacted with cytidine in pyridine for 12 hours to yield N4-[3-(trifluoromethyl)benzyloxy]cytidine in 57% yield . This reaction is part of a structure-activity relationship study of pyrimidine nucleotides targeting the P2Y6 receptor.

Nucleoside modification P2Y6 receptor agonist Synthetic intermediate

Optimal Procurement-Driven Application Scenarios for 1-[(Ammoniooxy)methyl]-3-(trifluoromethyl)benzene chloride CAS 15256-07-2


IDO1 Inhibitor Development for Immuno-Oncology

The compound's 2-fold enhanced IDO1 inhibitory potency compared to the unsubstituted lead [1] makes it a preferred starting material for medicinal chemistry programs targeting IDO1-mediated immune suppression in cancer. Its favorable potency and distinct SAR profile support its use in lead optimization efforts.

Synthesis of Trifluoromethyl-Containing Drug Candidates

The presence of the trifluoromethyl group and the associated ~1.0 logP increase over unsubstituted analogs are advantageous for designing drug candidates with improved membrane permeability and metabolic stability. The compound serves as a convenient source of the 3-(trifluoromethyl)benzyl fragment.

Preparation of Modified Nucleosides for GPCR Research

As demonstrated by the 57% yield in the synthesis of N4-[3-(trifluoromethyl)benzyloxy]cytidine , the compound is a viable reagent for introducing the 3-(trifluoromethyl)benzyloxy group into nucleoside scaffolds. This application is particularly relevant for developing P2Y6 receptor agonists and other purinergic signaling modulators.

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